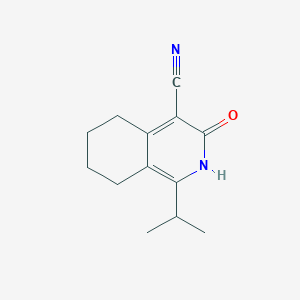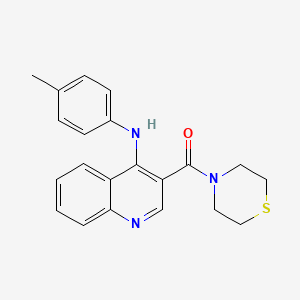
(2-Bromophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-Bromophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and potential reactivity of the molecule .
Synthesis Analysis
The synthesis of related bromophenyl methanone derivatives typically involves reactions such as bromination, demethylation, and condensation reactions. For instance, the synthesis of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives with bromine was achieved through bromination and demethylation steps . Similarly, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was conducted using 4-bromophenol and benzoyl chloride . These methods suggest that the synthesis of the compound may also involve halogenation and coupling reactions with appropriate precursors.
Molecular Structure Analysis
The molecular structure of bromophenyl methanone derivatives can be confirmed by techniques such as X-ray crystallography. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined to be monoclinic with specific cell parameters . This indicates that similar structural determination methods could be applied to the compound to elucidate its three-dimensional conformation.
Chemical Reactions Analysis
Bromophenyl methanone compounds can participate in various chemical reactions due to their functional groups. The presence of a bromine atom suggests potential for further substitution reactions, while the methanone group could be involved in nucleophilic addition or condensation reactions. The synthesis of organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone indicates that such compounds can form complexes with metals, which could also be true for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl methanone derivatives can be diverse. For instance, the antioxidant properties of synthesized bromophenols were determined by analyzing their radical scavenging activities, indicating that these compounds can act as effective antioxidants . The crystallographic data of a related compound provided insights into its density and molecular geometry . These findings suggest that the compound may also exhibit significant antioxidant properties and that its physical properties could be determined through similar analytical methods.
科学的研究の応用
Phosphonic Acid Synthesis and Applications
Phosphonic acids, which share a functional relationship with the query compound through their involvement in bioactive properties and the design of supramolecular materials, are utilized in drug design, bone targeting, and the functionalization of surfaces. They play a critical role in chemistry, biology, and physics, indicating the potential application of the query compound in similar interdisciplinary fields. The synthesis methods for phosphonic acids, including the dealkylation of dialkyl phosphonates, might suggest pathways for synthesizing or modifying the query compound to enhance its utility in bioactive and materials science applications (Sevrain et al., 2017).
CNS Acting Drugs Synthesis
Functional chemical groups in heterocycles, such as those found in the query compound, have been identified as potential lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. This underscores the chemical's potential in developing novel therapeutics for CNS disorders, highlighting its importance in pharmaceutical research and drug design (Saganuwan, 2017).
Cryopreservation Applications
The cryopreservation of microorganisms involves the use of cryoprotective additives (CPAs), indicating a potential application area for the query compound in developing new CPAs or enhancing existing formulations. Understanding the cryoprotective mechanism may open new research avenues in biopreservation and the long-term storage of biological samples (Hubálek, 2003).
Environmental and Toxicology Studies
Compounds related to the query chemical have been studied for their environmental concentrations and toxicological effects, such as tribromophenols. This suggests potential research applications in environmental science, particularly in studying the impact of brominated compounds on ecosystems and human health. Understanding the environmental fate and toxicological profile of similar compounds can inform safety assessments and regulatory policies (Koch & Sures, 2018).
作用機序
Target of Action
The primary target of (2-Bromophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone, also known as BRD73954Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
This inhibition affects normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
cholinergic nervous system . The inhibition of AchE disrupts the normal functioning of this system, affecting the transmission of neural pulses .
特性
IUPAC Name |
(2-bromophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-12-10-13(2)21-18(20-12)24-14-6-5-9-22(11-14)17(23)15-7-3-4-8-16(15)19/h3-4,7-8,10,14H,5-6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOKYNHBGDPEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2503100.png)
![6-Oxaspiro[4.5]decan-1-one](/img/structure/B2503101.png)
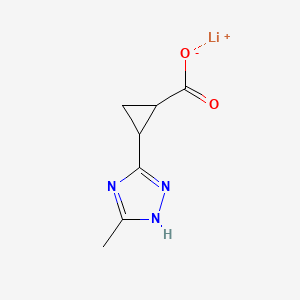
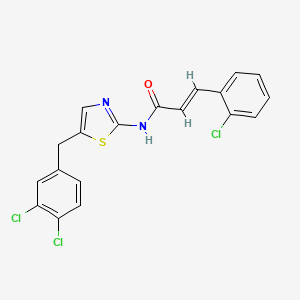

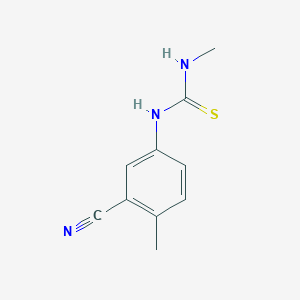
![2-(4-Chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one](/img/structure/B2503112.png)
![3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503113.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone](/img/structure/B2503117.png)

![3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2503119.png)
![2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2503120.png)
